Molecular Weight and Lipophilicity: Ethyl Ester vs. Methyl Ester and Free Acid
The ethyl ester (MW = 191.19 g/mol, C9H9N3O2) presents a calculated XLogP3 of 1.0, derived from structural analysis of its acid counterpart which has a XLogP3 of 0.6 [1]. This contrasts with the more compact methyl ester (MW = 177.16 g/mol, C8H7N3O2) and the polar free acid (MW = 163.13 g/mol, C7H5N3O2) [2]. The incremental increase in both mass and lipophilicity from the methyl to ethyl ester influences passive membrane permeability and metabolic stability, key parameters in lead optimization where subtle logP shifts can differentiate a hit from a lead [3].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 191.19 g/mol; Estimated XLogP3 ≈ 1.0 |
| Comparator Or Baseline | Methyl imidazo[1,2-a]pyrimidine-6-carboxylate (MW = 177.16 g/mol); Imidazo[1,2-a]pyrimidine-6-carboxylic acid (MW = 163.13 g/mol, XLogP3 = 0.6) |
| Quantified Difference | MW: +14.03 g/mol vs. methyl ester, +28.06 g/mol vs. acid. ΔXLogP3: +0.4 vs. acid. |
| Conditions | Computed properties based on PubChem data (XLogP3) and vendor specifications. |
Why This Matters
These physicochemical differences directly impact pharmacokinetic behavior and synthetic tractability, guiding medicinal chemists in selecting the optimal ester for specific target profiles.
- [1] PubChem. (n.d.). Imidazo(1,2-a)pyrimidine-6-carboxylic acid (CID 55262622). View Source
- [2] American Elements. (n.d.). Imidazo[1,2-A]Pyrimidine-6-Carboxylic Acid (CAS 944896-64-4). View Source
- [3] Northrup, A. B. (2009). Tyrosine kinase inhibitors. U.S. Patent Application No. 11/919,758. View Source
